
copper;zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper and zinc are two essential metals that form a variety of compounds and alloys with significant industrial, biological, and chemical applications. One of the most well-known alloys of copper and zinc is brass, which has been used for centuries due to its desirable properties such as corrosion resistance, malleability, and aesthetic appeal . Copper and zinc compounds are also crucial in various biological processes and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper and zinc compounds can be synthesized through various chemical reactions. For example, zinc oxide can react with sulfuric acid to produce zinc sulfate, while copper oxide can react with sulfuric acid to produce copper sulfate . These reactions typically involve heating the metal oxide with the acid to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of copper and zinc compounds often involves large-scale extraction and refining processes. Zinc is typically extracted from its ores through pyrometallurgical methods, which involve heating the ore to high temperatures to separate the metal . Copper is similarly extracted through smelting and refining processes. The production of brass, an alloy of copper and zinc, involves melting the two metals together in specific proportions to achieve the desired properties .
Análisis De Reacciones Químicas
Types of Reactions: Copper and zinc compounds undergo various chemical reactions, including oxidation, reduction, and displacement reactions. For example, zinc can displace copper from copper sulfate solution, resulting in the formation of zinc sulfate and copper metal . This is a redox reaction where zinc is oxidized, and copper is reduced.
Common Reagents and Conditions: Common reagents used in reactions involving copper and zinc compounds include acids such as sulfuric acid and hydrochloric acid. These reactions often require heating to proceed efficiently. For instance, the reaction between zinc oxide and sulfuric acid to produce zinc sulfate requires heating the mixture .
Major Products Formed: The major products formed from reactions involving copper and zinc compounds include various salts such as copper sulfate and zinc sulfate. These compounds have numerous applications in industries ranging from agriculture to pharmaceuticals .
Aplicaciones Científicas De Investigación
Copper and zinc compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their ability to facilitate electron transfer processes . In biology, copper and zinc are essential trace elements involved in numerous enzymatic reactions and metabolic pathways . In medicine, copper and zinc compounds are being investigated for their potential anticancer properties, with studies showing that they can induce apoptosis in cancer cells through various mechanisms . Industrially, copper and zinc compounds are used in the production of batteries, coatings, and alloys .
Mecanismo De Acción
The mechanism of action of copper and zinc compounds involves their ability to interact with biomolecules and facilitate electron transfer processes. For example, copper ions can bind to DNA and proteins, affecting their structure and function . Zinc ions play a crucial role in stabilizing the structure of proteins and enzymes, thereby influencing various biological processes . The interaction of these metal ions with biomolecules is essential for their biological activity and therapeutic potential .
Comparación Con Compuestos Similares
Copper and zinc compounds can be compared with other transition metal compounds such as those of iron, nickel, and cobalt. While all these metals can form coordination complexes and participate in redox reactions, copper and zinc have unique properties that make them particularly useful in specific applications. For instance, copper’s high electrical conductivity makes it ideal for use in electrical wiring, while zinc’s corrosion resistance makes it suitable for galvanizing steel . Similar compounds include iron sulfate, nickel sulfate, and cobalt sulfate, which have analogous chemical properties but differ in their specific applications and reactivity .
Conclusion
Copper and zinc compounds are versatile and essential in various fields, from industrial applications to biological processes. Their unique properties and reactivity make them valuable in scientific research and practical applications. Understanding their preparation methods, chemical reactions, and mechanisms of action can help harness their full potential in various domains.
Propiedades
Número CAS |
12174-82-2 |
|---|---|
Fórmula molecular |
CuZn2 |
Peso molecular |
194.3 g/mol |
Nombre IUPAC |
copper;zinc |
InChI |
InChI=1S/Cu.2Zn |
Clave InChI |
ZJEQXMBWVSQUCP-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Zn].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


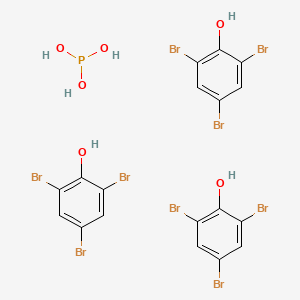
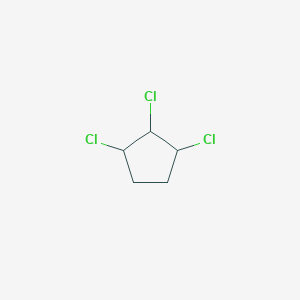
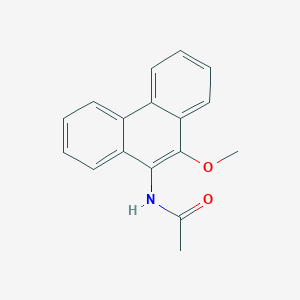
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
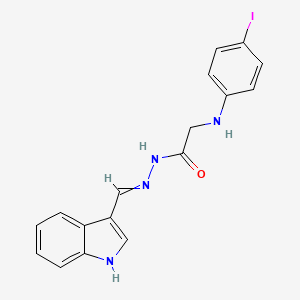
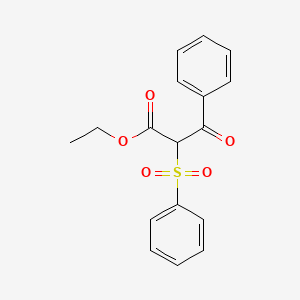
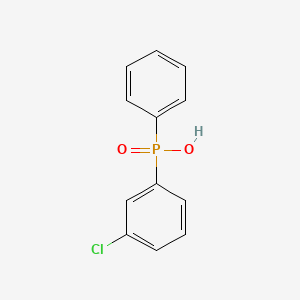

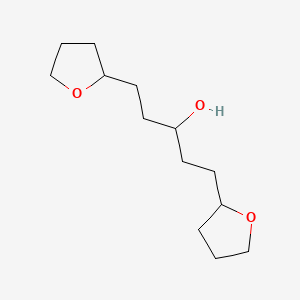
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)
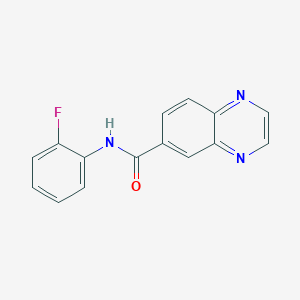
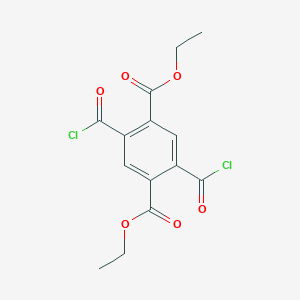
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
